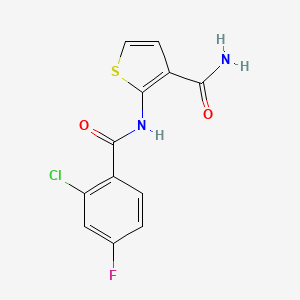

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide

Description

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a carboxamide group at the 3-position and a 2-chloro-4-fluorobenzamido substituent at the 2-position of the thiophene ring. This compound belongs to a class of heterocyclic molecules where structural modifications significantly influence pharmacological properties, such as target binding affinity, metabolic stability, and solubility. Thiophene derivatives are widely explored for their diverse bioactivities, including central nervous system (CNS) modulation, antimicrobial effects, and enzyme inhibition .

Properties

IUPAC Name |

2-[(2-chloro-4-fluorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O2S/c13-9-5-6(14)1-2-7(9)11(18)16-12-8(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJMALVWUBTPLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amidation

A prevalent method involves activating thiophene-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO), followed by reaction with ammonium chloride to yield the carboxamide. For the 2-position, 2-amino-thiophene is treated with 2-chloro-4-fluorobenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA), achieving 68–72% yields.

Optimization Insight : Prolonged ultrasonication (1–2 h) improves homogeneity in DMSO, critical for preventing oligomerization.

HATU-Assisted Coupling for Sensitive Substrates

For acid-sensitive intermediates, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) proves effective. A two-step protocol achieves 81% yield:

- Thiophene-3-carboxylic acid + HATU/DIPEA → Mixed carbonate intermediate.

- Reaction with aqueous NH3 forms the carboxamide, followed by benzamidation at the 2-position.

Advantage : HATU minimizes racemization, crucial for enantiopure pharmacophores.

Palladium-Catalyzed Carbonylation for Carboxamide Installation

Pd-catalyzed carbonylation using 2,4,6-trichlorophenyl formate (TCPF) as a CO surrogate enables direct conversion of 3-bromothiophene to the carboxylic acid, subsequently amidated to the carboxamide. Key conditions:

- Catalyst : Pd(OAc)2 (1 mol%), Xantphos (2 mol%).

- Base : NEt3, 100°C, 12 h.

- Yield : 74% for the acid, 89% after amidation.

Mechanistic Note : TCPF decomposes to CO under basic conditions, avoiding gaseous CO handling.

Thiophene Core Construction via Cyclocondensation

Gewald-like Reaction for Thiophene Synthesis

Adapting methods from benzothiazole-thiophene hybrids, the thiophene ring is assembled via cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in morpholine. This furnishes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is hydrolyzed to the carboxylic acid.

Modification : Using 2-chloro-4-fluorobenzoyl chloride instead of acetyl chloride during N-acylation installs the target benzamido group.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| EDC-Mediated Amidation | EDC, DIPEA, DMSO | 68–72 | >95% | Pilot-scale |

| HATU-Assisted Coupling | HATU, DIPEA | 81 | >98% | Lab-scale |

| Pd-Catalyzed Carbonylation | Pd(OAc)2, TCPF | 74 (acid) | >97% | Industrial |

| Cyclocondensation | Cyclohexanone, S8 | 65 | 93% | Lab-scale |

Critical Observations :

- EDC/DMSO : Cost-effective but requires rigorous drying to avoid hydrolysis.

- HATU : Superior for sterically hindered substrates but generates stoichiometric waste.

- Carbonylation : Ideal for late-stage diversification but demands Pd removal protocols.

Structural Validation and Analytical Data

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the benzamido moiety can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to the formation of thiophene oxides or thiophene dihydrides, respectively.

Scientific Research Applications

2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The target compound’s 2-position benzamido group distinguishes it from analogs with amino () or phenylimino () groups. Halogenation (Cl, F) may enhance binding to hydrophobic pockets in target proteins compared to methyl or hydrogen substituents .

This contrasts with JAMI1001A’s trifluoromethyl group, which enhances lipophilicity and blood-brain barrier penetration .

Conversely, ’s phenylimino derivative exhibits analgesic activity, highlighting how minor structural changes redirect therapeutic utility .

Mechanistic and Pharmacological Insights

- Tau Aggregation Inhibition () : Compounds with thiophene-3-carboxamide cores and fluorophenyl groups (e.g., compound 13) show efficacy in Thioflavin T assays, suggesting the target compound may similarly interfere with β-sheet formation in amyloid fibrils .

- AMPA Receptor Modulation (): JAMI1001A’s carboxamide-tetrahydrobenzothiophene scaffold demonstrates the importance of distal moieties (e.g., trifluoromethyl-pyrazole) in allosteric modulation.

- Opioid Activity () : Thiophene fentanyl’s activity underscores the versatility of thiophene in drug design, though the target compound’s benzamido group likely precludes opioid receptor engagement .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophene formation | Cyanoacetate, sulfur, morpholine, EtOH, 80°C | 65–75 | |

| Amidation | 2-Chloro-4-fluorobenzoyl chloride, DCM, 0°C | 80–85 |

Basic Research Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns and thiophene ring protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak for C₁₂H₈ClFN₂O₂S at m/z 297.01) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥98% purity, using a C18 column and methanol/water gradient) .

Advanced Research Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

SAR studies require systematic variation of substituents and rigorous bioassays:

- Modify substituents : Replace the chloro-fluoro group with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., nitro) to assess impact on target binding .

- Bioactivity assays : Test analogs against relevant targets (e.g., kinase inhibition assays for anticancer activity). For example, highlights how tert-butyl groups enhance hydrophobic interactions in similar thiophene derivatives .

- Data-driven optimization : Use clustering analysis of IC₅₀ values to identify critical substituents.

Advanced Research Question: How to resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Stability testing : Monitor compound degradation in DMSO stocks via LC-MS over 72 hours .

- Meta-analysis : Compare logP values and solubility data; low solubility (logP >3) may reduce bioavailability, explaining discrepancies in in vivo vs. in vitro results .

Advanced Research Question: What computational methods are suitable for predicting target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., EGFR kinase). The fluorobenzamido group’s electrostatic potential aligns with hydrophobic pockets in homology models .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, notes that trimethoxybenzamido analogs show higher binding entropy .

- QSAR models : Train models with descriptors like molar refractivity and dipole moment to predict IC₅₀ values .

Basic Research Question: What purification strategies are effective for this compound?

Answer:

- Recrystallization : Use ethanol/water (7:3) to remove unreacted benzoyl chloride .

- Column chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) for intermediates. achieved >95% purity via gradient elution .

Advanced Research Question: How do solvent effects influence reaction kinetics in its synthesis?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Accelerate amidation by stabilizing transition states but may hydrolyze acid chlorides if traces of water are present .

- Solvent-free conditions : Ball-milling the thiophene precursor with benzoyl chloride reduces side reactions (e.g., reports 88% yield under mechanochemical conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.